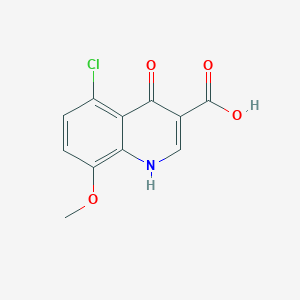![molecular formula C19H28BNO2 B6279624 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine CAS No. 2246699-33-0](/img/no-structure.png)
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine (BMP), also known as BMP-4, is a synthetic organoboron compound that has recently been studied for its potential applications in a variety of scientific research fields. BMP is a boron-containing heterocyclic compound, which has a unique structure that consists of a piperidine ring and a boron atom. This structure is believed to be responsible for the compound's unique properties and potential applications.
Scientific Research Applications
BMP has been studied for its potential applications in a variety of scientific research fields. BMP has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. BMP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, BMP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to reduce the levels of amyloid-beta in the brain.
Mechanism of Action
The mechanism of action of BMP is not fully understood. However, it is believed that BMP binds to the active site of the enzyme COX-2, which prevents the enzyme from catalyzing the production of pro-inflammatory molecules. Additionally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Finally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. BMP has been shown to inhibit the enzyme COX-2, which prevents the production of pro-inflammatory molecules. Additionally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases. Finally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
The use of BMP in laboratory experiments offers a number of advantages. BMP is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, BMP is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of BMP in laboratory experiments. BMP is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, BMP has not been extensively studied, and its mechanism of action is not fully understood.
Future Directions
The potential applications of BMP are vast, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of BMP, in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore the potential applications of BMP in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further research could be done to explore the potential of BMP as a drug delivery system, as it has been shown to be an effective inhibitor of the enzyme COX-2.
Synthesis Methods
BMP can be synthesized using a variety of methods. The most common method involves the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, in an aqueous solution. This method has been used to synthesize BMP in yields of up to 95%. Other methods for the synthesis of BMP include the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene bromide, and the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene iodide.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves the reaction of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine with benzyl chloride in the presence of a base.", "Starting Materials": [ "4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine", "Benzyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine in a suitable solvent (e.g. THF, DMF)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Add benzyl chloride to the solution and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |
CAS RN |
2246699-33-0 |
Product Name |
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
Molecular Formula |
C19H28BNO2 |
Molecular Weight |
313.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



